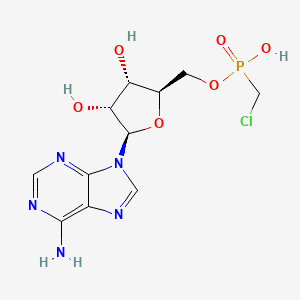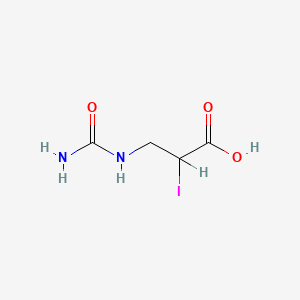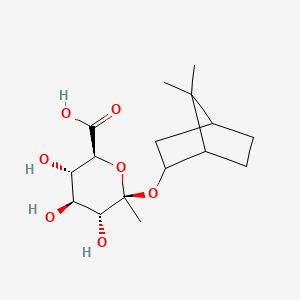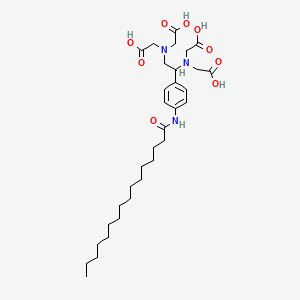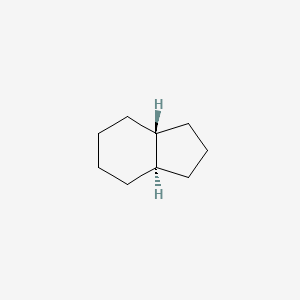
trans-Octahydro-1H-indene
概要
説明
trans-Octahydro-1H-indene: is a saturated bicyclic hydrocarbon with the molecular formula C9H16 . It is a stereoisomer of octahydro-1H-indene, specifically the trans isomer, meaning that the hydrogen atoms are positioned on opposite sides of the ring structure. This compound is also known by other names such as trans-Hexahydroindan and trans-Perhydroindene .
作用機序
Target of Action
Trans-Hydrindane, also known as “1H-Indene, octahydro-, trans-” or “trans-Octahydro-1H-indene”, is a common structural motif found in many terpenoid structures . These terpenoids play a central role in medicinal chemistry . Their biological activity can range from anti-tumor activity to effects on cardiovascular systems (cardiac glycosides) to anti-inflammation . Due to these far-ranging biological activities, the hydrindane scaffolds often become the target for development into drug-like molecules for the treatment of disease .
Mode of Action
It is known that the hydrindane moiety often contains a significant portion of the stereochemistry contained in the natural product . This presents a wealth of opportunity for method development and poses a synthetic challenge . Over the past forty years, different strategies have been employed to showcase the utility of reaction sequences leading to the hydrindane nucleus .
Biochemical Pathways
Trans-Hydrindane is involved in various biochemical pathways due to its presence in many terpenoid structures . Terpenoids are known to participate in a wide range of biological activities, including anti-tumor activity, effects on cardiovascular systems, and anti-inflammation . .
Pharmacokinetics
It is known that the us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule . The common routes are oral, intravenous, intra-muscular, topical, inhalational, and intranasal . More research is needed to understand the specific ADME properties of Trans-Hydrindane.
Result of Action
It is known that the hydrindane moiety often contains a significant portion of the stereochemistry contained in the natural product . This presents a wealth of opportunity for method development and poses a synthetic challenge .
準備方法
Synthetic Routes and Reaction Conditions
Hydrogenation of Indene: One common method to synthesize trans-Octahydro-1H-indene is through the hydrogenation of indene.
Cyclization of Alkenes: Another synthetic route involves the cyclization of specific alkenes under controlled conditions to form the bicyclic structure of this compound.
Industrial Production Methods: : Industrial production typically follows the hydrogenation route due to its efficiency and scalability. The process involves:
Catalyst Preparation: Preparing a suitable catalyst such as palladium on carbon.
Hydrogenation Reaction: Conducting the hydrogenation reaction in a high-pressure reactor.
Purification: Purifying the product through distillation or recrystallization to obtain pure this compound.
化学反応の分析
Types of Reactions
Oxidation: trans-Octahydro-1H-indene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Although already a reduced form, further reduction can be performed under specific conditions to study its reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) under UV light.
Major Products
Oxidation: Formation of ketones and alcohols.
Reduction: Further reduced hydrocarbons.
Substitution: Formation of halogenated derivatives such as tetrabromo-octahydro-1H-indene.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: Its stereoisomeric nature makes it a subject of study in stereochemistry.
Biology and Medicine
Pharmaceutical Intermediates: Potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry
類似化合物との比較
Similar Compounds
cis-Octahydro-1H-indene: The cis isomer of octahydro-1H-indene, where the hydrogen atoms are on the same side of the ring structure.
Hexahydroindan: Another saturated bicyclic hydrocarbon with a similar structure but different hydrogenation levels.
Uniqueness
特性
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNAKTVFSZAFA-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2CCC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858747 | |
| Record name | trans-Hexahydroindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3296-50-2 | |
| Record name | rel-(3aR,7aR)-Octahydro-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3296-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-indene, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Hexahydroindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Hydrindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-hydrindane?
A1: Trans-hydrindane has a molecular formula of C9H16 and a molecular weight of 124.22 g/mol.
Q2: Are there any characteristic spectroscopic data points for identifying trans-hydrindane?
A2: While the question doesn't specify particular spectroscopic techniques, the provided research papers often utilize ¹³C NMR to confirm the trans configuration of the hydrindane system. [, ]
Q3: Why is the synthesis of trans-hydrindane considered challenging?
A3: The trans configuration of the two cyclohexane rings in trans-hydrindane creates significant steric hindrance, making its construction challenging. Achieving high diastereoselectivity in reactions forming this system is a key focus in synthetic chemistry. [, , , ]
Q4: What are some key synthetic strategies for accessing the trans-hydrindane system?
A4: Several strategies have been explored, including: * Intramolecular Cyclizations: These reactions often involve metalated nitriles, enolates, or radical intermediates to form the fused ring system with controlled stereochemistry. [, , , ] * Robinson Annulation: This classic approach can be employed to build the bicyclic framework, followed by stereoselective manipulations to achieve the desired trans ring junction. [, ] * Ring Contraction Reactions: These reactions, often mediated by thallium (III) or iodine (III) reagents, can be used to access the trans-hydrindane ring system from larger cyclic precursors. [] * Double Annulation Reactions: Utilizing tethered carbon acids bearing nitro groups, researchers have developed double Michael addition strategies to synthesize trans-hydrindanes with high levels of substitution and functionality. []
Q5: Can you elaborate on the use of metalated nitriles in trans-hydrindane synthesis?
A5: Metalated nitriles, specifically C- and N-metalated species, offer a versatile approach to accessing both cis- and trans-hydrindanes. The selectivity is dictated by the nature of the metal, solvent, temperature, and nitrile structure. Chelation control, where a nearby functional group coordinates to the metal, can significantly impact the stereochemical outcome. [, , , ]
Q6: How can the Hajos-Parrish ketone be utilized in the synthesis of trans-hydrindane?
A6: The Hajos-Parrish ketone, a readily available chiral building block, can be elaborated into a trans-hydrindane system. This often involves manipulation of the ketone and subsequent ring-forming reactions with careful control of stereochemistry. [, ]
Q7: How can stereochemical diversification be achieved in the synthesis of trans-hydrindane-containing terpenoids?
A7: Researchers have shown that varying the hydrogenation conditions during the synthesis can lead to different isomers of isopropyl-substituted trans-hydrindanes, providing access to a variety of related natural products. []
Q8: Why is trans-hydrindane a significant structural motif in organic chemistry?
A8: Trans-hydrindane constitutes the core structure of various natural products, particularly terpenoids. These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. [, ]
Q9: Which natural product classes commonly feature the trans-hydrindane motif?
A9: Sesterterpenoids, diterpenes, and steroids are among the natural product classes frequently incorporating the trans-hydrindane framework within their complex structures. [, , , , ]
Q10: Could you provide specific examples of trans-hydrindane-containing natural products and their biological activities?
A10: Certainly. Here are a few notable examples: * Astellatol: This rare sesterterpenoid showcases a highly congested pentacyclic structure, including the trans-hydrindane motif. Its unique architecture makes it a challenging target for synthesis. [, , ] * Nitidasin: Isolated from a Peruvian folk medicine, this pentacyclic sesterterpenoid also incorporates the trans-hydrindane unit and exhibits potential medicinal properties. [, ] * Dictyoxetane: This diterpene, derived from brown algae, possesses a unique 2,7-dioxatricyclo[4.2.1.0]nonane ring system fused to a trans-hydrindane core. Its unusual structure and potential bioactivity make it a compelling target for synthetic chemists. [, ] * Vitamin D3 and Metabolites: The biologically active form of vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), features a trans-hydrindane CD ring system, highlighting the motif's significance in biologically relevant molecules. [, , , ] * Withanolides: This family of plant-derived steroids incorporates a trans-hydrindane dehydro-δ-lactone motif and displays a diverse range of bioactivities, making them valuable leads for medicinal chemistry. []
Q11: How does the presence of a trans-hydrindane unit impact the synthesis of these natural products?
A11: The inherent steric congestion associated with the trans-hydrindane system necessitates the development of highly diastereoselective reactions and strategic synthetic routes to successfully construct these complex natural products. Control over stereochemistry is crucial for achieving the desired biological activity. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1200350.png)
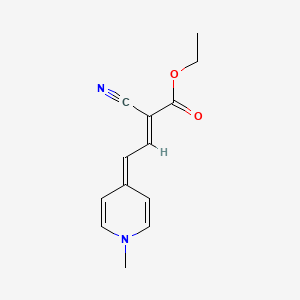
![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)

![(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol](/img/structure/B1200357.png)

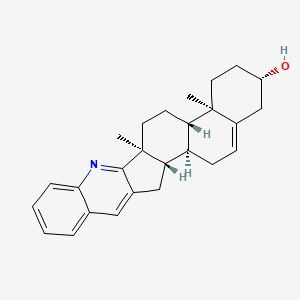


![N-[4-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]butyl]-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1200363.png)
